1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol)
Description
The exact mass of the compound 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,4,4,6,6,6-octafluoro-3,5,5-tris(trifluoromethyl)hexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F17O/c10-2(11,1-27)4(12,9(24,25)26)5(13,14)3(6(15,16)17,7(18,19)20)8(21,22)23/h27H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJOKWZATUYTID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(F)F)(C(F)(F)F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F17O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380044 | |
| Record name | 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232267-34-4 | |
| Record name | 2,2,3,4,4,6,6,6-Octafluoro-3,5,5-tris(trifluoromethyl)-1-hexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=232267-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexanol, 2,2,3,4,4,6,6,6-octafluoro-3,5,5-tris(trifluoromethyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Mechanistic Studies of 1h,1h Perfluoro 3,5,5 Trimethylhexan 1 Ol in Organic Transformations
1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) as a Precursor in Derivatization Reactions
The presence of a primary alcohol functional group on a perfluorinated carbon chain in 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) suggests its potential as a precursor for a variety of derivatization reactions. These transformations are fundamental in synthesizing a range of fluorinated compounds with tailored properties.
The oxidation of primary alcohols to carboxylic acids is a common transformation in organic synthesis. For fluorinated alcohols, this reaction is a key step in producing perfluorinated carboxylic acids (PFCAs), which are of significant environmental and industrial interest. The oxidation of fluorotelomer alcohols (FTOHs), which share the RF-(CH2)n-OH structure with the title compound, has been studied and provides a model for the expected reactivity.
The atmospheric oxidation of FTOHs is known to proceed via an aldehyde intermediate to form the corresponding PFCA. chemguide.co.uklibretexts.org Laboratory studies have shown that the oxidation of primary alcohols can be achieved using various oxidizing agents. organic-chemistry.orgrug.nl For instance, the oxidation of primary alcohols to carboxylic acids can be carried out using an excess of an oxidizing agent like acidified potassium dichromate(VI) under reflux conditions. organic-chemistry.org The general transformation can be represented as:
R-CH2OH + [O] → R-CHO + H2O R-CHO + [O] → R-COOH
In the context of 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol), the expected product of complete oxidation would be the corresponding perfluorinated carboxylic acid. The reaction would likely proceed through an intermediate aldehyde. Heterogeneous photooxidation at the surface of metal-rich atmospheric particles has also been identified as a potential pathway for the conversion of FTOHs to PFCAs. masterorganicchemistry.com
Table 1: General Conditions for Oxidation of Primary Alcohols to Carboxylic Acids
| Oxidizing Agent | Reaction Conditions | Comments |
|---|---|---|
| Potassium dichromate(VI) / H2SO4 | Excess oxidizing agent, heating under reflux | A strong oxidizing agent, reaction proceeds through an aldehyde intermediate. organic-chemistry.org |
| Pyridinium chlorochromate (PCC) / H5IO6 | Catalytic PCC, acetonitrile (B52724) solvent | A milder method for the oxidation of primary alcohols. chemguide.co.uk |
The hydroxyl group of 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) is a versatile handle for the synthesis of various derivatives.
Ethers: The synthesis of fluorinated ethers can be achieved through several methods, including the Williamson ether synthesis. This involves the reaction of a fluoroalcohol-derived alkoxide with an alkyl halide. d-nb.info The general scheme for the Williamson ether synthesis is:
RF-CH2-OH + Base → RF-CH2-O- RF-CH2-O- + R'-X → RF-CH2-O-R' + X-
Another common method is the addition of fluorinated alcohols to alkenes or epoxides, often catalyzed by a base or an acid. rug.nl
Esters: Esterification of fluorinated alcohols is a key reaction for producing fluorinated esters, which have applications as surfactants and in polymer synthesis. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method.
RF-CH2-OH + R'-COOH ⇌ RF-CH2-O-CO-R' + H2O
To drive the equilibrium towards the product, water is typically removed, or an excess of one of the reactants is used.
Ketones and Aldehydes: While the direct conversion of a primary alcohol to a ketone is not a standard transformation, ketones can be synthesized through multi-step sequences involving the alcohol as a starting material. The partial oxidation of 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) would yield the corresponding aldehyde. This can be achieved by using a stoichiometric amount of an oxidizing agent and removing the aldehyde from the reaction mixture as it forms to prevent further oxidation to the carboxylic acid. organic-chemistry.org
Table 2: General Derivatization Reactions of Primary Fluorinated Alcohols
| Derivative | Reaction Type | Reagents and Conditions |
|---|---|---|
| Ethers | Williamson Synthesis | Base (e.g., NaH), Alkyl halide |
| Esters | Fischer-Speier Esterification | Carboxylic acid, Acid catalyst (e.g., H2SO4) |
Role of Fluorinated Alcohols as Reaction Media and Promoters
Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), are known for their unique solvent properties that can significantly influence reaction rates and selectivity. These properties include strong hydrogen-bonding ability, high ionizing power, and low nucleophilicity. d-nb.info
The use of fluorinated alcohols as solvents can lead to remarkable rate enhancements and changes in selectivity in various organic reactions. Their ability to form strong hydrogen bonds can stabilize transition states and intermediates, thereby lowering the activation energy of a reaction. chemguide.co.uk For example, in nucleophilic substitution reactions, fluorinated alcohols can enhance the leaving group ability through hydrogen bonding, thus accelerating the reaction.
In C-H activation reactions, solvents like HFIP and TFE have been shown to be crucial for achieving high reactivity and selectivity. The exact role of the fluorinated alcohol is often complex and can involve stabilization of cationic intermediates or modulation of the catalyst's reactivity.
The high ionizing power of fluorinated alcohols makes them excellent media for promoting reactions that proceed through ionic intermediates. They can facilitate the formation of carbocations and other charged species, which are key intermediates in many organic transformations.
Fluorinated alcohols have been successfully employed to promote a variety of cyclization reactions, including cycloadditions and polyene cyclizations. They can act as activators for the reactants and protect reactive intermediates through hydrogen bonding. For instance, fluorinated alcohols can promote the ring-opening of epoxides, making them more susceptible to nucleophilic attack, which is a key step in many cyclization cascades. organic-chemistry.org
Table 3: Properties and Applications of Fluorinated Alcohols as Solvents
| Property | Effect on Reactions | Example Applications |
|---|---|---|
| Strong H-bond donor | Stabilization of transition states and intermediates, activation of electrophiles | Nucleophilic substitutions, C-H activation |
| High ionizing power | Promotion of ionic mechanisms, stabilization of charged intermediates | Friedel-Crafts reactions, cyclizations |
Mechanisms of Polymerization Involving 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) Derivatives
Derivatives of 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol), such as its acrylate (B77674) or methacrylate (B99206) esters, are potential monomers for the synthesis of fluorinated polymers. These polymers are of interest for their unique surface properties, including hydrophobicity and oleophobicity.
The polymerization of perfluoroalkyl (meth)acrylates typically proceeds via free-radical polymerization. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which decomposes upon heating to generate radicals. These radicals then add to the double bond of the (meth)acrylate monomer, initiating the polymer chain growth.
The general mechanism for the free-radical polymerization of a methacrylate derivative of a fluorinated alcohol (RF-CH2-O-CO-C(CH3)=CH2) is as follows:
Initiation: Initiator → 2 R• R• + CH2=C(CH3)COOCH2-RF → R-CH2-C•(CH3)COOCH2-RF
Propagation: R-CH2-C•(CH3)COOCH2-RF + n(CH2=C(CH3)COOCH2-RF) → R-(CH2-C(CH3)COOCH2-RF)n+1•
Termination: Combination or disproportionation of two growing polymer chains.
The properties of the resulting polymer, such as its molecular weight and surface energy, are influenced by the structure of the fluorinated side chain. The branched structure of the perfluoroalkyl group in 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) would be expected to impart specific properties to the resulting polymer.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) |
| 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) |
| Azobisisobutyronitrile (AIBN) |
| Perfluorinated carboxylic acids (PFCAs) |
| Potassium dichromate(VI) |
| Pyridinium chlorochromate (PCC) |
Advanced Applications of 1h,1h Perfluoro 3,5,5 Trimethylhexan 1 Ol in Materials Science and Chemical Engineering
Development of Novel Polymeric Materials
The incorporation of fluorinated moieties into polymer structures can impart a range of desirable characteristics. The use of 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) as a building block or additive is a key area of research in creating high-performance polymers.
Non-Isocyanate Polyurethane (NIPU) Synthesis and Performance
The synthesis of polyurethanes without the use of toxic isocyanates is a significant goal in green chemistry and polymer science. One innovative approach involves the use of fluorinated carbonates derived from fluorinated alcohols. In a method developed jointly by Kobe University and AGC Inc., fluorinated carbonates are synthesized and then reacted with diols to create biscarbonates. These precursors then undergo polycondensation with diamines to form non-isocyanate polyurethanes (NIPUs). This process is noteworthy for its safety, simplicity, and environmentally friendly nature, as it can proceed without solvents or catalysts.
The resulting NIPUs exhibit high quality, with minimal discoloration and a regular polymer structure, which allows for control over the molecular weight. This method is versatile, enabling the synthesis of various general-purpose urethanes as well as specialty fluorinated polyurethanes. The fluorinated alcohol, which is a byproduct of the reaction, can be recovered and reused, further enhancing the sustainability of the process.
Tailoring Polymer Properties through Fluorinated Alcohol Integration
The integration of fluorinated alcohols, such as 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol), into polymer chains is a powerful strategy for tailoring material properties. The presence of the highly fluorinated alkyl groups can significantly influence the polymer's surface energy, thermal stability, and chemical resistance. For instance, fluorinated polyurethanes have been shown to possess a wide operational temperature range.
Research into fluorinated polyhydroxyurethanes (FPHUs), a type of NIPU, has demonstrated that these materials can have higher molar masses, as well as increased glass transition and decomposition temperatures compared to their non-fluorinated counterparts. The synthesis of these polymers often involves the reaction of a fluorinated diepoxide to create a bis(cyclocarbonate), which is then polymerized with a diamine.
Surface Science and Interfacial Phenomena
The unique properties of fluorinated compounds make them ideal for modifying surface characteristics and studying interfacial behaviors.
Langmuir Film Characteristics of Perfluorinated Alcohols
While specific research on the Langmuir film characteristics of 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) is not extensively documented in the provided search results, the study of perfluorinated alcohols at the air-water interface is a critical area of surface science. The amphiphilic nature of these molecules, with a hydrophilic alcohol headgroup and a hydrophobic and lipophobic fluorinated tail, allows them to form organized monolayers (Langmuir films) at this interface. The analysis of the surface pressure-area isotherms of such films provides valuable insights into the molecular packing, orientation, and phase transitions of these compounds at interfaces.
Design of Hydrophobic and Lipophobic Surfaces
The low surface energy of fluorinated chains is fundamental to the creation of surfaces that repel both water (hydrophobic) and oils (lipophobic). Fluorinated non-isocyanate polyurethane coatings have been developed that exhibit excellent hydrophobic and oleophobic properties. The incorporation of fluorinated cyclic carbonates into NIPU formulations has been shown to increase the contact angles of water, diiodomethane, and hexadecane, indicating enhanced repellency. These coatings also maintain good flexibility, adhesion, and impact resistance.
Contributions to Specialty Chemical Formulations
Beyond polymer science, 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) and similar fluorinated alcohols are valuable components in a variety of specialty chemical formulations. Their unique solubility characteristics, thermal stability, and low surface tension make them suitable for use in advanced lubricants, heat transfer fluids, and as surfactants in specialized applications. The branched structure of 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) may offer different performance characteristics compared to linear perfluorinated alcohols.
An in-depth review of publicly available scientific and technical literature reveals a scarcity of detailed research on the specific applications of the chemical compound 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) . While the compound is available from various chemical suppliers, indicating its use in research and development, comprehensive studies detailing its performance and utility in the advanced applications outlined in the requested article are not readily accessible.
A patent was identified that lists 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) as a potential polar fluorinated molecule for use in aerosol formulations for drug delivery. This suggests a potential application in the biomedical field. However, this patent does not provide in-depth experimental data or detail the outcomes of its use in such formulations.
Furthermore, a general mention of a similar fluorinated alcohol suggests potential utility in high-performance coatings, lubricants, and surfactants due to the inherent properties of fluorinated compounds, such as low surface energy and high stability. However, this information is not specific to 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) and lacks the detailed research findings required for a thorough analysis.
Given the limited and non-specific nature of the available information, it is not possible to generate a comprehensive article that meets the user's stringent requirements for detailed, scientifically accurate content and data tables for the specified applications. Further research and publication in the scientific community are needed to elucidate the specific roles and advantages of 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) in materials science, chemical engineering, and biomedical research.
Environmental Fate, Transport, and Transformation of 1h,1h Perfluoro 3,5,5 Trimethylhexan 1 Ol
Atmospheric Distribution and Degradation Kinetics
Fluorotelomer alcohols are recognized as volatile precursors to more persistent perfluorinated carboxylic acids (PFCAs) found in remote environments. nih.gov Due to their volatility, FTOHs can be transported over long distances in the atmosphere. The atmospheric lifetime of FTOHs is typically around 20 days, which is sufficient for widespread hemispheric distribution. researchgate.net The primary degradation pathway for FTOHs in the atmosphere is reaction with hydroxyl (•OH) radicals.
Table 1: Representative Atmospheric Lifetimes of Selected Fluorotelomer Alcohols This table presents data for common linear FTOHs to provide context for the potential atmospheric behavior of their branched-chain counterparts.
| Compound Name | Atmospheric Lifetime (Days) |
| 6:2 Fluorotelomer alcohol (6:2 FTOH) | ~20 |
| 8:2 Fluorotelomer alcohol (8:2 FTOH) | ~20 |
| 10:2 Fluorotelomer alcohol (10:2 FTOH) | ~20 |
Aquatic Environmental Persistence and Bioavailability
The persistence of PFAS in the aquatic environment is a significant concern due to their resistance to degradation. nih.gov The carbon-fluorine bond is exceptionally strong, making the perfluorinated portions of these molecules highly resistant to both biotic and abiotic breakdown. nih.gov
The biodegradation of FTOHs in aquatic systems is generally a slow process. Microbial metabolism typically targets the non-fluorinated part of the molecule. For 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol), this would involve the oxidation of the alcohol group (-CH2OH) to a carboxylic acid, forming the corresponding perfluorinated carboxylic acid. oecd.org However, the complete mineralization of the perfluorinated chain is not expected to occur under normal environmental conditions. mdpi.comresearchgate.net
Studies on the non-fluorinated analog, 3,5,5-trimethylhexan-1-ol, show that it is not readily biodegradable. oecd.org The introduction of the highly stable perfluoroalkyl chain in 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) is expected to further increase its persistence in the environment. The branched structure may also hinder microbial attack compared to linear isomers.
The primary transformation products of FTOH biodegradation are a series of poly- and perfluorinated acids. mdpi.com For 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol), the expected initial biotic transformation product would be 1H,1H-Perfluoro(3,5,5-trimethylhexanoic) acid . Further degradation is limited, leading to the accumulation of these persistent terminal metabolites. Abiotic transformation processes like hydrolysis are generally not significant for FTOHs under typical environmental pH conditions.
Soil and Sediment Compartmentalization Studies
When released into the terrestrial environment, FTOHs are expected to partition between soil, water, and air. Due to their moderate water solubility and volatility, a significant fraction may adsorb to soil organic matter and sediments. mdpi.com This adsorption can act as a long-term reservoir, from which the compound can later be released into soil porewater or the atmosphere.
Field studies on soils amended with municipal sludge have shown that FTOHs can persist for years. researchgate.net Disappearance half-lives for some FTOHs in soil have been estimated to be between 0.85 and 1.8 years. researchgate.net The specific sorption behavior of 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) will depend on its physicochemical properties and the characteristics of the soil, such as organic carbon content.
Bioaccumulation Potential in Ecological Receptors
The bioaccumulation potential of PFAS is related to the length of the perfluoroalkyl chain, the functional group, and the organism's physiology. While long-chain PFCAs and perfluoroalkane sulfonic acids (PFSAs) are known to be bioaccumulative, the potential for FTOHs is generally considered to be lower. However, they are precursors to the more bioaccumulative PFCAs.
For the non-fluorinated analog, 3,5,5-trimethylhexan-1-ol, the bioconcentration factor (BCF) is low, suggesting a low potential for bioaccumulation in aquatic organisms. oecd.org For fluorinated compounds, the presence of the perfluoroalkyl chain can increase the bioaccumulation potential. The branched structure of 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) might lead to different bioaccumulation patterns compared to linear FTOHs, but specific data is lacking.
Table 2: Bioconcentration Factors (BCF) for an Analogous Non-Fluorinated Alcohol This data is for the non-fluorinated structural analog and is provided for comparative purposes.
| Compound Name | Bioconcentration Factor (BCF) | Conclusion |
| 3,5,5-trimethylhexan-1-ol | 3.9 - 8.1 | Low bioaccumulation potential oecd.org |
Long-Range Transport and Global Cycling of Fluorinated Alcohols
The volatility of FTOHs allows them to undergo long-range atmospheric transport to remote regions like the Arctic. nih.gov Once transported, they can be deposited and then degrade to form PFCAs, which are subsequently detected in wildlife and the environment far from their sources. This atmospheric transport and degradation is a key pathway for the global distribution of PFCAs. researchgate.net Given its likely volatility, 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) is also a candidate for long-range transport, potentially contributing to the burden of persistent fluorinated compounds in pristine environments.
Ecotoxicological and Mammalian Toxicological Assessments of 1h,1h Perfluoro 3,5,5 Trimethylhexan 1 Ol : Mechanistic Insights
Systemic Organ Toxicity and Pathological Mechanisms in Vivo
Renal and Hepatic Responses: Alpha2u-globulin Nephropathy in Male Rats
No data available for 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol).
Thyroid and Thymus Histopathology
No data available for 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol).
Genotoxicity and Mutagenicity Evaluations
No data available for 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol).
Reproductive and Developmental Toxicity Mechanisms
No data available for 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol).
Comparative Ecotoxicity in Aquatic Biota
Algal Growth Inhibition and Physiological Impacts
No data available for 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol).
A comprehensive review of publicly available scientific literature reveals a significant gap in the ecotoxicological and mammalian toxicological data for the specific chemical compound 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) (CAS No. 232267-34-4).
Following a thorough search for information pertaining to the requested topics, no specific studies or detailed research findings were identified for this compound. The available information is largely limited to chemical supplier catalogues and patent documents that list the substance without providing toxicological data. google.comguidechem.comcalpaclab.comchemicalbook.com
Consequently, it is not possible to generate a scientifically accurate article that adheres to the strict outline provided, as the foundational data for the following sections are not present in the available literature:
Toxicokinetics and Metabolic Pathways of Perfluorinated Alcohols in Biological Systems
While toxicological information exists for other fluorinated alcohols and for the non-fluorinated analogue, 3,5,5-trimethyl-1-hexanol, the explicit instruction to focus solely on 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) prevents the extrapolation or substitution of this data. Introducing findings from other compounds would violate the core requirement of the request and compromise the scientific integrity of the article.
Therefore, the generation of a thorough and informative article as requested is precluded by the absence of specific research on the ecotoxicological and mammalian toxicological profiles of 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol).
Computational Chemistry and in Silico Modeling for 1h,1h Perfluoro 3,5,5 Trimethylhexan 1 Ol Research
Molecular Dynamics Simulations: Interfacial Behavior and Self-Assembly
MD simulations are a powerful method for studying the dynamic behavior of molecules at interfaces, such as water-air or water-alkane boundaries. nih.gov For FTOHs, these simulations can reveal how the molecules orient themselves and interact with their surroundings, which is crucial for understanding their environmental distribution.
A study on linear FTOHs, such as 7:1 FTOH and 6:2 FTOH, at a water/hexane interface using the OPLS-AA force field, demonstrated that these molecules exhibit complex phase behavior. nih.govrsc.org The simulations showed that at certain surface concentrations, FTOHs can undergo a phase transition from a liquid-expanded state to a two-dimensional crystalline phase. nih.govrsc.org This is attributed to the strong cohesive forces between the fluorinated chains. rsc.org The conformation of the alcohol group was found to be critical, with conformers where the OH dipole is perpendicular to the molecular backbone stabilizing the crystalline phase through dipole alignment. nih.govrsc.org
Given its branched structure, 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) would be expected to exhibit distinct interfacial and self-assembly characteristics compared to its linear counterparts. The bulky trimethylhexyl group would likely disrupt the formation of highly ordered crystalline monolayers seen in linear FTOHs. However, the strong hydrophobicity of the perfluorinated chain would still drive it to interfaces.
The self-assembly of PFAS is a key phenomenon influencing their environmental mobility. battelle.org Fluorosurfactants, including FTOHs, have a strong tendency to form vesicles and lamellar phases rather than simple micelles, due to the rigidity of the perfluoroalkyl chain. battelle.org These self-assembled structures can form at concentrations significantly lower than the critical micelle concentration (CMC) at solid-liquid interfaces. battelle.org For 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol), its branched nature might lead to the formation of more complex or less stable aggregates compared to linear isomers.
| Phenomenon | Observation for Linear FTOHs | Anticipated Implication for 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) |
|---|---|---|
| Interfacial Phase Behavior | Exhibit phase transitions to 2D crystalline structures. nih.govrsc.org | Branched structure may hinder the formation of highly ordered crystalline phases. |
| Molecular Conformation | Specific OH dipole orientations stabilize crystalline phases. nih.govrsc.org | Steric hindrance from trimethyl groups could alter preferred conformations at interfaces. |
| Self-Assembly | Tendency to form vesicles and lamellar phases. battelle.org | The bulky, branched structure might favor the formation of less compact or different types of aggregates. |
Quantum Mechanics and Density Functional Theory (DFT) for Electronic Structure and Reactivity
Quantum mechanics, particularly Density Functional Theory (DFT), is a fundamental tool for exploring the electronic structure and reactivity of molecules. battelle.org For PFAS, DFT calculations can provide insights into bond strengths, charge distributions, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting their chemical stability and degradation pathways. nih.govmdpi.com
Although specific DFT studies on 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) are not publicly documented, research on branched perfluorooctane (B1214571) sulfonate (PFOS) isomers offers valuable analogous information. A study using DFT with the B3LYP functional and a 6-31++G(d,p) basis set found significant differences in the electronic properties of linear versus branched PFOS isomers. nih.gov In some branched isomers, the Lowest Unoccupied Molecular Orbital (LUMO) was localized near the branching point (the ternary carbon), unlike in the linear isomer where it was diffused along the fluorocarbon chain. nih.gov This localization of the LUMO suggests that branched isomers might be more susceptible to reactions with free radicals. nih.gov
For 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol), the presence of multiple trifluoromethyl branches would create a complex electronic landscape. DFT calculations would be essential to determine the precise locations of electronic density and the energies of the frontier orbitals. Such calculations could help predict its reactivity towards atmospheric radicals, such as the hydroxyl radical (•OH), which is a key process in the environmental transformation of FTOHs. researchgate.net The reaction is often initiated by H-atom abstraction from the non-fluorinated part of the molecule. researchgate.net
| Property | Finding for Analogous Branched PFAS | Predicted Relevance for 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) |
|---|---|---|
| LUMO Localization | LUMO can be localized near branching points in some isomers. nih.gov | Potential for enhanced reactivity at specific sites on the molecule. |
| Gibbs Free Energy | Branched isomers can have a more positive Gibbs free energy, indicating higher reactivity. nih.gov | May be more reactive and susceptible to degradation than linear isomers of similar chain length. |
| Reaction Initiation | Degradation often initiated by H-atom abstraction by hydroxyl radicals. researchgate.net | The -CH2OH group is the likely initial site of oxidative degradation. |
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Predictive Modeling
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) are in silico models that correlate the molecular structure of a chemical with its biological activity or physicochemical properties. mdpi.comecetoc.org These models are crucial for predicting the behavior of data-poor chemicals like many PFAS, including 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol). nih.govrsc.org
QSAR and QSPR models are widely used to estimate key parameters that govern the environmental fate of PFAS, such as water solubility, vapor pressure, and partition coefficients (e.g., K_ow, K_oa, K_aw). nih.govmdpi.com For FTOHs, these properties are critical for modeling their transport in the environment, including their potential for long-range atmospheric transport. rsc.orgrsc.org
Developing reliable QSPR models for PFAS is challenging due to the unique effects of fluorination. nih.gov However, models based on molecular descriptors like molar volume have shown good correlation with experimental data for various PFAS, including FTOHs. nih.govresearchgate.net These models can be used to estimate the partitioning behavior of 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) between different environmental compartments. Given its high molecular weight and extensive fluorination, it is expected to have low water solubility and high hydrophobicity.
In silico methods are increasingly used for the ecotoxicological hazard assessment of chemicals, providing a means to prioritize substances for further testing and to fill data gaps. diva-portal.orgnih.gov QSAR models can be developed to predict toxicological endpoints such as acute toxicity to aquatic organisms (e.g., fish, daphnids). nih.gov
For alcohols and phenols, QSAR models have been successfully developed to predict their toxicity. researchgate.net While specific models for branched FTOHs are scarce, general PFAS QSARs and models for alcohols can provide initial estimates of the potential ecotoxicity of 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol). The presence of the alcohol functional group may impart a different mode of toxic action compared to perfluoroalkyl acids (PFAAs).
Cheminformatics and Analog Selection in Hazard Assessment
Cheminformatics involves the use of computational tools to analyze and organize chemical information, which is particularly valuable for a large and diverse class of compounds like PFAS. epa.govepa.gov In the context of hazard assessment for a data-poor substance like 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol), a key application of cheminformatics is the selection of suitable analogs.
Analog selection is the process of identifying chemicals with similar structures and, presumably, similar properties and toxicities, for which more data is available. nih.gov For 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol), potential analogs would include other branched FTOHs, linear FTOHs of similar chain length, and other highly branched perfluorinated compounds.
Emerging Research Frontiers and Sustainable Development for 1h,1h Perfluoro 3,5,5 Trimethylhexan 1 Ol
Innovations in Environmentally Benign Synthesis
The synthesis of fluorinated compounds, including perfluorinated alcohols, has traditionally relied on methods that can be hazardous and environmentally taxing. dovepress.com However, the field of green chemistry is driving significant innovation toward more sustainable synthetic routes. dovepress.com The goal is to develop methods that are more efficient, use less hazardous reagents, and minimize waste. eurekalert.org
Recent advances in fluorine chemistry focus on generality, selectivity, and environmental friendliness. dovepress.com For aliphatic fluorination, traditional methods like the Swarts reaction, which uses hazardous reagents like antimony trifluoride (SbF₃) and hydrogen fluoride (B91410) (HF), are being replaced by safer alternatives. dovepress.com Modern methods for deoxyfluorination of alcohols, a key step in producing fluoroalkanes, now utilize reagents like AlkylFluor, which is stable and enables high-yielding reactions for primary and secondary alcohols. organic-chemistry.org Other innovative approaches include the use of potassium fluoride (KF) as the fluorine source, activated by various promoters, which offers a milder and more functional-group-tolerant process. organic-chemistry.org
Furthermore, research into the unique properties of fluorinated alcohols, such as their strong hydrogen-bonding ability and low nucleophilicity, has shown they can act as promoters for organic reactions without the need for a catalyst. researchgate.net This has advantages in terms of operational simplicity and environmental friendliness. researchgate.net While specific green synthesis routes for 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) are not extensively detailed in publicly available research, the principles of green fluorine chemistry provide a clear roadmap for future development. This includes catalytic fluorination of unactivated C-H bonds and the vicinal fluorocyclization of alkenes, which represent attractive strategies for creating fluorinated molecules more sustainably. dovepress.com
Advanced Remediation Technologies for Perfluorinated Alcohol Contamination
The persistence of per- and polyfluoroalkyl substances (PFAS), including perfluorinated alcohols, in the environment necessitates the development of effective remediation technologies. The strength of the carbon-fluorine bond makes these compounds resistant to conventional degradation methods. cswab.org Consequently, many traditional remedial technologies for organic compounds are ineffective against PFAS. cswab.org Research is now focused on advanced ex situ and in situ technologies capable of removing or destroying these "forever chemicals."
Several technologies have proven effective for treating water contaminated with PFAS. These can be broadly categorized into separation technologies and destructive technologies.
Separation Technologies:
Granular Activated Carbon (GAC): GAC is a widely used and cost-effective method that adsorbs PFAS from water. It is particularly effective for long-chain PFAS. r3sustainability.com However, its effectiveness decreases for shorter-chain compounds, and the carbon requires frequent replacement and disposal. r3sustainability.comitrcweb.org
Ion Exchange (IX) Resins: These synthetic resins show high efficiency in removing both long- and short-chain PFAS and have a smaller operational footprint than GAC. r3sustainability.com Some resins can be regenerated, though disposal of the spent resin or the highly concentrated regenerate solution remains a challenge. r3sustainability.com
Reverse Osmosis (RO) and Nanofiltration (NF): These membrane filtration technologies are effective at removing a wide range of PFAS, including longer-chain perfluoroalkyl acids (PFAAs). itrcweb.org
Destructive Technologies:
Supercritical Water Oxidation (SCWO): This technology uses high temperatures and pressures to break down PFAS into less harmful compounds like carbon dioxide and fluoride, offering near-total destruction with no residual waste. r3sustainability.com However, it is associated with high capital costs. r3sustainability.com
Electrochemical Oxidation (EO): EO uses an electric current to degrade PFAS compounds.
Plasma, Advanced Oxidation, and Photochemical Processes: These are emerging destructive technologies that are still largely in the research and development phase. itrcweb.org
For soil remediation, technologies like soil washing, thermal desorption, and immobilization are being employed, though they have limitations such as high energy or solvent requirements and concerns about long-term stability. usfca.edu
Interactive Table: Comparison of PFAS Remediation Technologies
| Technology | Description | Pros | Cons | Best For |
|---|---|---|---|---|
| Granular Activated Carbon (GAC) | Captures PFAS from water through adsorption. r3sustainability.com | Proven effectiveness, cost-efficient, easily integrated. r3sustainability.com | Less effective for short-chain PFAS, requires frequent media replacement. r3sustainability.com | Drinking water systems, industrial process water. r3sustainability.com |
| Ion Exchange Resins | Synthetic resins attract and bind PFAS molecules. r3sustainability.com | High removal efficiency for short and long-chain PFAS, lower operational footprint. r3sustainability.com | Spent resin requires safe disposal, limited destruction capability. r3sustainability.com | Municipal utilities, groundwater remediation. r3sustainability.com |
| Supercritical Water Oxidation (SCWO) | Breaks down PFAS at high temperature and pressure. r3sustainability.com | Near-total PFAS destruction (>99.99%), zero residual waste. r3sustainability.com | High capital cost, requires careful operation. r3sustainability.com | Concentrated waste streams. |
| Soil Washing | Uses solvents to remove PFAS from soil. usfca.edu | Can be effective for a range of PFAS. | Requires large volumes of solvents, generates contaminated liquid waste. usfca.edu | Contaminated soil sites. |
| Thermal Desorption | Heats soil to vaporize PFAS for collection and treatment. usfca.edu | Suitable for sites with various PFAS types and co-contaminants. usfca.edu | High energy requirement. usfca.edu | Heavily contaminated soils. |
Bioanalytical Methods for Environmental and Biological Monitoring
The global distribution of PFAS has spurred significant advancements in analytical methods to detect and quantify these compounds in various environmental and biological samples. nih.gov Given the existence of thousands of PFAS, comprehensive monitoring requires highly sensitive and specific techniques. chromatographyonline.com
The gold standard for targeted PFAS analysis is Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or Tandem Mass Spectrometry (LC-MS/MS) . chromatographyonline.comrsc.org This technique allows for the sensitive and accurate measurement of specific PFAS, with detection limits often in the sub-nanogram per liter (ng/L) range for water samples and picogram per gram (pg/g) range for food samples. chromatographyonline.comdiva-portal.org
High-Resolution Mass Spectrometry (HRMS) has become an invaluable tool for both targeted and non-targeted screening. chromatographyonline.comnih.gov HRMS enables the identification of novel or "emerging" PFAS for which analytical standards may not exist, helping to understand the full scope of PFAS contamination. chromatographyonline.comrsc.org
Sample preparation is a critical step in PFAS analysis. Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating samples from various matrices, including water, soil, and biological tissues. diva-portal.orgnih.gov Advances in SPE, such as the use of different sorbent phases, have improved the recovery and fractionation of various classes of PFAS. diva-portal.orgnih.gov
Interactive Table: Bioanalytical Methods for PFAS Monitoring
| Method | Description | Application | Key Advantages |
|---|---|---|---|
| LC-MS/MS | Separates compounds by liquid chromatography and identifies them by their mass-to-charge ratio using tandem mass spectrometry. chromatographyonline.com | Targeted quantification of known PFAS in water, soil, blood, and food. nih.govchromatographyonline.comdiva-portal.org | High sensitivity and specificity, recognized as the go-to method for targeted analysis. chromatographyonline.com |
| HRMS | Provides highly accurate mass measurements, enabling the determination of elemental formulas. chromatographyonline.comnih.gov | Non-targeted screening to identify new and emerging PFAS, targeted analysis. chromatographyonline.comrsc.org | Ability to identify unknown compounds without standards. rsc.org |
| Solid-Phase Extraction (SPE) | A sample preparation technique for cleanup and concentration of analytes from a complex matrix. nih.gov | Pre-concentration of PFAS from water, extraction from soil and biological tissues. diva-portal.orgnih.gov | Improves method sensitivity and removes interfering substances. nih.gov |
| GC-MS | Separates volatile compounds by gas chromatography and identifies them by mass spectrometry. nih.gov | Analysis of volatile PFAS and their metabolites, such as fluorotelomer alcohols. nih.govnih.gov | Effective for volatile and semi-volatile compounds. |
Structure-Activity Relationship (SAR) Studies for Reduced Environmental Impact
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a substance influences its biological and toxicological effects. For PFAS, SAR studies help in predicting the environmental impact of new and existing compounds and in designing safer alternatives.
Research on various perfluorinated compounds (PFCs) has established key relationships between structure and toxicity. nih.gov
Chain Length: The length of the perfluorinated carbon chain is a significant determinant of toxicity. Studies on zebrafish embryos have shown that PFCs with longer carbon chains (like C8 compounds PFOA and PFOS) are more toxic than those with shorter chains (like C4 compounds PFBS and PFBA). nih.gov
Functional Group: The type of functional group also plays a critical role. For compounds with the same chain length, those with a sulfonate group (e.g., PFOS) tend to have a greater toxic potential than those with a carboxyl group (e.g., PFOA). nih.gov
Policy and Regulatory Science Development for Fluorinated Substances
Growing awareness of the environmental and health risks associated with PFAS has led to a rapid evolution of regulatory policies worldwide. battelle.orgnih.gov These regulations aim to control the production, use, and release of these substances.
In the United States , the Environmental Protection Agency (EPA) has taken several significant actions under the Toxic Substances Control Act (TSCA) and the Safe Drinking Water Act (SDWA). nih.govepa.gov This includes:
Requiring testing and restricting the use of new PFAS alternatives to ensure they are safer. epa.gov
Finalizing a rule in 2024 to designate PFOA and PFOS as hazardous substances under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA). battelle.org
Establishing legally enforceable Maximum Contaminant Levels (MCLs) for six PFAS, including PFOA and PFOS, in drinking water. epa.gov
In the European Union , PFAS have been regulated under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) framework, which has banned or restricted substances like PFOS and PFOA. nih.govhydromer.com The EU is moving towards a broader restriction on a wide range of PFAS. hydromer.com
A key challenge in regulatory science is the sheer number and diversity of PFAS. 3m.com This has led to a scientific and policy debate on how to define and group these chemicals for regulatory purposes. jdsupra.com Some approaches advocate for regulating PFAS as a single class, while others argue for subgroupings based on chemical properties, structure, and risk profiles. 3m.comjdsupra.com The development of sound regulatory policy relies on a foundation of rigorous science, including risk assessment and collaboration among government agencies, industry, academia, and non-governmental organizations. 3m.com The trend is towards phasing out long-chain PFAS and carefully reviewing their alternatives. epa.govhydromer.com
Q & A
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol)?
To confirm purity and structure, researchers should employ:
- Nuclear Magnetic Resonance (NMR) : Fluorine-19 NMR (¹⁹F NMR) is critical for identifying perfluorinated chain configurations, while proton NMR (¹H NMR) resolves non-fluorinated regions like hydroxyl groups .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Validates purity by detecting volatile impurities or degradation products under controlled ionization conditions .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., -OH stretch at ~3300 cm⁻¹) and fluorinated C-F bonds (1100–1250 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Key precautions include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks due to potential volatility .
- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) to prevent moisture absorption or oxidation .
Q. How can researchers integrate this compound into theoretical frameworks for fluorinated surfactant studies?
Link experiments to theories such as:
- Hydrophobic/Hydrophilic Balance (HLB) : Assess how the perfluorinated chain length and branching (3,5,5-trimethylhexanol backbone) affect surfactant micelle formation .
- Fluorophobic Effects : Investigate interactions with non-fluorinated solvents using molecular dynamics simulations .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR/FTIR) for fluorinated alcohols be resolved?
- Deuterated Solvent Optimization : Use solvents like deuterated chloroform (CDCl₃) to avoid signal overlap in ¹H NMR, especially for hydroxyl protons .
- Dynamic NMR Studies : Apply variable-temperature NMR to detect conformational changes in the perfluorinated chain that may obscure peak resolution .
- Cross-Validation with X-ray Crystallography : If crystallizable, compare spectral data with solid-state structural data to resolve ambiguities .
Q. What synthetic strategies improve the yield of 1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) under catalytic conditions?
- Catalyst Screening : Test transition metal catalysts (e.g., Pd/C or Ru complexes) for hydrogenation steps to optimize fluorinated intermediate formation .
- Solvent-Free Reactions : Explore mechanochemical synthesis to enhance reaction efficiency and reduce byproducts .
- In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Q. How does the compound’s fluorinated chain architecture influence its environmental persistence compared to shorter-chain analogs?
- Bioaccumulation Studies : Compare partition coefficients (log P) and bioaccumulation potential (BCF) using high-performance liquid chromatography (HPLC) .
- Degradation Pathways : Conduct photolytic or microbial degradation assays to assess stability under environmental conditions .
- Comparative Toxicity Profiling : Use in vitro assays (e.g., zebrafish embryos) to evaluate ecotoxicological impacts relative to C4 or C6 perfluoroalkyl alcohols .
Q. What methodological approaches are recommended for studying thermal stability in high-temperature applications?
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert (N₂) and oxidative (O₂) atmospheres to identify degradation thresholds .
- Differential Scanning Calorimetry (DSC) : Characterize phase transitions (e.g., glass transition) and oxidative stability .
- Accelerated Aging Studies : Expose the compound to elevated temperatures (e.g., 100°C) and monitor structural changes via NMR or FTIR over time .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, boiling point) across studies?
- Standardized Measurement Protocols : Adopt OECD or ASTM guidelines for solubility (shake-flask method) and boiling point (microdistillation) to ensure reproducibility .
- Impurity Profiling : Use high-resolution MS to detect trace contaminants (e.g., residual fluorinated precursors) that may alter measured properties .
- Meta-Analysis : Compare datasets from peer-reviewed studies to identify trends or outliers linked to methodological variations .
Tables for Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
